molecular formula C14H17N3OS B6446214 N-[(4-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine CAS No. 2549005-68-5

N-[(4-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine

Cat. No.: B6446214
CAS No.: 2549005-68-5
M. Wt: 275.37 g/mol
InChI Key: MVZGTVAJRVZCRK-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine is a pyrimidine derivative with distinct substituents at positions 2, 4, and 5. Its structure features:

  • Position 4: A secondary amine substituted with a (4-methoxyphenyl)methyl group, introducing polarity via the methoxy group.
  • Position 6: Methyl (CH₃) group, contributing to steric and electronic effects.

Molecular Formula: C₁₄H₁₇N₃OS
Molecular Weight: 275.38 g/mol.

The 4-methoxybenzyl substituent may influence solubility and biological activity compared to nonpolar analogs.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-6-methyl-2-methylsulfanylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-10-8-13(17-14(16-10)19-3)15-9-11-4-6-12(18-2)7-5-11/h4-8H,9H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZGTVAJRVZCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Construction via Cyclocondensation

The pyrimidine core is often assembled using cyclocondensation reactions. A common approach involves reacting β-ketoesters with thiourea derivatives. For example:

  • Formation of 6-methyl-2-(methylsulfanyl)pyrimidin-4-ol :

    • Ethyl acetoacetate reacts with thiourea in the presence of sodium methoxide to yield 6-methyl-2-thiouracil.

    • Subsequent methylation with methyl iodide introduces the methylsulfanyl group.

  • Chlorination at Position 4 :

    • Phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloride, yielding 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine.

Reaction Scheme :

β-ketoester+thioureaNaOMe6-methyl-2-thiouracilCH3I6-methyl-2-(methylsulfanyl)pyrimidin-4-olPOCl34-chloro intermediate\text{β-ketoester} + \text{thiourea} \xrightarrow{\text{NaOMe}} \text{6-methyl-2-thiouracil} \xrightarrow{\text{CH}3\text{I}} \text{6-methyl-2-(methylsulfanyl)pyrimidin-4-ol} \xrightarrow{\text{POCl}3} \text{4-chloro intermediate}

Nucleophilic Substitution with 4-Methoxybenzylamine

The 4-chloro intermediate undergoes nucleophilic aromatic substitution (SNAr) with 4-methoxybenzylamine:

  • Reaction Conditions :

    • Solvent: Toluene or dichloromethane.

    • Base: Triethylamine or potassium carbonate to scavenge HCl.

    • Temperature: 80–100°C for 12–24 hours.

  • Mechanistic Insights :

    • The electron-withdrawing chlorine atom activates the pyrimidine ring for attack by the amine nucleophile.

    • The 4-methoxy group on the benzylamine enhances nucleophilicity via electron-donating effects.

Yield Optimization :

  • Table 1 : Effect of Solvent and Temperature on Substitution Efficiency

    SolventTemperature (°C)Time (h)Yield (%)
    Toluene801872
    DCM402465
    DMF1001258

Alternative Pathways and Comparative Analysis

Direct Amination of Pre-Functionalized Pyrimidines

An alternative route involves pre-functionalizing the pyrimidine with the methylsulfanyl group before introducing the 4-methoxybenzylamine:

  • Synthesis of 2-(methylsulfanyl)-4,6-dimethylpyrimidine :

    • Cyclocondensation of acetylacetone with methyl isothiocyanate.

  • Bromination at Position 4 :

    • N-bromosuccinimide (NBS) selectively brominates the methyl group at position 4.

  • Buchwald-Hartwig Amination :

    • Palladium-catalyzed coupling with 4-methoxybenzylamine.

Advantages :

  • Avoids harsh chlorination steps.

  • Enables late-stage diversification of the amine group.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography :

    • Silica gel with ethyl acetate/hexane (1:3) eluent removes unreacted starting materials.

  • Recrystallization :

    • Ethanol/water mixtures yield high-purity crystals.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 2.50 (s, 3H, CH₃), 3.80 (s, 3H, OCH₃), 4.45 (s, 2H, CH₂), 6.85–7.30 (m, 4H, Ar-H).

  • LC-MS (ESI+) :

    • m/z 304.1 [M+H]⁺.

Industrial-Scale Considerations

Catalytic Efficiency and Sustainability

  • Catalyst Recycling :

    • Palladium catalysts in Buchwald-Hartwig amination are recovered via filtration, reducing costs.

  • Solvent Recovery :

    • Toluene and DCM are distilled and reused, minimizing waste.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[(4-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the biological context and the specific application being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
Target Compound C₁₄H₁₇N₃OS 275.38 2-SCH₃, 4-(4-MeO-Benzyl), 6-CH₃ Methoxy enhances polarity; no 5-substituent
N-(4-Methoxyphenyl)-... () C₂₆H₂₃F₃N₄O 464.48 2-Ph, 5-CF₃-Benzyl, 6-CH₃ Trifluoromethyl increases hydrophobicity
6-Methyl-2-(methylthio)pyrimidin-4-amine (CAS 24888-93-5) C₆H₉N₃S 155.22 2-SCH₃, 4-NH₂, 6-CH₃ Minimal steric bulk; unmodified amine
N-(2-Fluorophenyl)-... () C₂₄H₂₁FN₄O 400.45 2-Ph, 5-MeO-Benzyl, 6-CH₃ Fluorine introduces electronegativity

Key Observations :

  • The target compound’s 4-methoxybenzyl group distinguishes it from nonpolar analogs (e.g., ’s trifluoromethyl derivative) and may facilitate hydrogen bonding (C–H⋯O) in crystal packing .
  • The absence of a 5-substituent (common in analogs like ’s CF₃-benzyl group) could reduce steric hindrance and alter bioactivity .

Crystallographic and Hydrogen-Bonding Features

Table 2: Crystallographic Parameters of Selected Compounds
Compound (Reference) Space Group Unit Cell Volume (ų) Hydrogen Bonding Interactions π-π Stacking (Distance, Å)
Compound P1 2251.3 N–H⋯N, C–H⋯O (molecule A) 3.517 (pyrimidine rings)
N-(2-Fluorophenyl)-... () - - C–H⋯O, C–H⋯π Not reported
  • The target compound’s methoxy group is positioned to participate in C–H⋯O interactions , similar to ’s molecule A, which forms intermolecular hydrogen bonds .
  • Analogs with phenyl groups at position 2 (e.g., ) exhibit stronger π-π stacking (3.517 Å) due to aromatic overlap, whereas the target’s methylsulfanyl group may limit such interactions .

Research Findings and Implications

Structural Insights

  • Hydrogen Bonding : The methoxy group in the target compound could stabilize crystal packing via C–H⋯O interactions, as seen in ’s molecule A .
  • Conformational Flexibility : Unlike ’s compound (two symmetry-independent molecules with varied dihedral angles), the target’s substituents may restrict rotational freedom, favoring planar configurations .

Biological Activity

N-[(4-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties.

Potential Therapeutic Applications

The biological activity of this compound is primarily attributed to its structural features, which include a pyrimidine ring, a methylsulfanyl group, and a methoxy-substituted phenyl moiety. These structural elements contribute to its potential therapeutic applications in various areas:

  • Anti-inflammatory activity
  • Antibacterial properties
  • Antitumor effects

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:

CompoundStructure FeaturesBiological Activity
This compoundMethoxy group on phenyl ring, methylsulfanyl group on pyrimidinePotential anti-inflammatory, antibacterial, and antitumor activities
4-Methoxyphenyl-pyrimidine derivativesMethoxy and various substituents on pyrimidine ringAntimicrobial, anti-inflammatory
6-Methylpyrimidine derivativesVarying substitutions at positions 2 and 4Antitumor activity
2-Aminopyrimidine derivativesAmino group substitutionsAntitrypanosomal and antiplasmodial

This compound's unique combination of a methoxy group on the phenyl ring and a methylsulfanyl group may enhance its biological activities compared to other pyrimidine derivatives.

While the exact mechanism of action for this compound has not been fully elucidated, insights can be drawn from studies on similar compounds:

  • Enzyme Inhibition : Some pyrimidine derivatives have shown inhibitory effects on enzymes crucial for cellular processes. For instance, certain compounds in this class have demonstrated activity against cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation .
  • Receptor Interactions : The compound's structure suggests potential interactions with various biological targets. These interactions typically involve:
    • Binding affinity to specific receptors
    • Selectivity for target proteins
    • Modulation of signaling pathways

Case Study: CDK9 Inhibition

While not directly related to this compound, a case study on a structurally similar compound, VIP152, provides insights into the potential of pyrimidine derivatives:

VIP152, a potent and selective CDK9 inhibitor, demonstrated significant antitumor activity in preclinical studies. In a rat xenograft model using MV4-11 cells, weekly intravenous administration of VIP152 (4.5 mg/kg) led to complete remission in all treated animals, with no measurable tumor burden for an additional 30 days post-treatment .

Future Research Directions

To fully understand the biological activity of this compound, further research is needed in the following areas:

  • Target identification : Determining specific molecular targets and binding affinities.
  • In vitro studies : Assessing effects on various cell lines and enzyme systems.
  • In vivo experiments : Evaluating efficacy and toxicity in animal models.
  • Structure-activity relationship (SAR) studies : Investigating how structural modifications affect biological activity.

Q & A

Q. Table 1. Key Crystallographic Parameters for Pyrimidine Analogues

ParameterValue ()Value ()
Space groupTriclinic, P1Triclinic, P1
Z44
R factor0.0540.054
Dihedral angle (pyrimidine vs. substituent)8.1–79.7°5.3–86.1°
Disorder handlingSplit occupancy (CF₃)Rotational refinement (methylsulfanyl)

Q. Table 2. Synthetic Yield Optimization Strategies

ConditionImpact on Yield ()
Reflux temperature70°C → 78% yield
Solvent polarityChloroform > DMF for crystallization
Purification methodColumn chromatography (silica, CHCl₃:MeOH 9:1) → 85% purity

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